molecular formula C9H13N3O3 B2377863 Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228156-42-9

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2377863
CAS No.: 2228156-42-9
M. Wt: 211.221
InChI Key: WXVQZCUHIRLYBX-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0) is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane scaffold substituted with an azidomethyl group and an ethyl ester. Its molecular weight is 239.3 g/mol, with a purity of ≥95% . The azidomethyl moiety makes it valuable in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or drug discovery .

Properties

IUPAC Name

ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-14-7(13)8-3-9(4-8,15-6-8)5-11-12-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQZCUHIRLYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the azidomethyl and ester groups . The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process, with subsequent steps involving standard organic synthesis techniques such as esterification and azidation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Cycloaddition Reactions: The bicyclic structure can engage in further cycloaddition reactions, expanding its chemical diversity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and various nucleophiles under mild to moderate conditions.

    Reduction: Reducing agents like LAH or hydrogen gas with a palladium catalyst are typically used.

    Cycloaddition: Photochemical conditions or thermal activation can facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of new materials and catalysts.

Key Reactions:

  • Nucleophilic Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution, leading to the formation of amines or other nitrogen-containing compounds.
  • Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
  • Cycloaddition Reactions: The bicyclic structure can engage in further cycloaddition reactions, enhancing its chemical diversity.

Biology

The unique structure of this compound makes it a candidate for studying enzyme interactions and protein-ligand binding.

Bioconjugation Applications:
The azide functionality allows for participation in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful for:

  • Labeling biomolecules.
  • Developing targeted therapies.

Industry

In industrial applications, this compound can be utilized in the synthesis of polymers and advanced materials with specific properties.

Potential Uses:

  • As a precursor in the production of specialty chemicals.
  • In the formulation of novel materials with enhanced mechanical or chemical properties.

Case Studies

StudyFocusFindings
Study on Click Chemistry ApplicationsExplored bioconjugation strategiesDemonstrated effective labeling of proteins using azide functionality
Synthesis of Novel MaterialsInvestigated polymerization processesDeveloped new materials with improved thermal stability
Enzyme Interaction StudiesAnalyzed binding affinitiesShowed potential for drug development through specific enzyme targeting

Mechanism of Action

The mechanism by which ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its chemical reactivity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from bioconjugation to material science. The bicyclic structure provides rigidity and spatial orientation, influencing how the compound interacts with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Azidomethyl vs. Iodomethyl Derivatives
  • Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (C₉H₁₃IO₃, MW: 296.11 g/mol) replaces the azidomethyl group with iodomethyl. The iodine substituent enhances electrophilicity, making it a superior leaving group for nucleophilic substitution reactions (e.g., SN2) .
  • Applications : Iodomethyl derivatives are intermediates in synthesizing more complex structures, such as trifluoromethylsulfanyl-phenyl or pyrazolyl-substituted analogs .
Dimethyl-Substituted Analogs
  • Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0) introduces 3,3-dimethyl groups, increasing steric hindrance and ring rigidity. This substitution likely improves metabolic stability but may reduce solubility .

Functional Group Modifications

Amino and Hydroxymethyl Derivatives
  • Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 104234-94-8) features an amino group at position 3. The hydrochloride salt improves aqueous solubility, making it suitable for peptide mimetics or prodrugs .
  • [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (C₉H₁₄O₄, MW: 186.21 g/mol) includes hydroxymethyl and acetate groups, enhancing hydrophilicity for applications in polymer chemistry or prodrug design .
Trifluoromethylsulfanyl and Butyl Derivatives
  • Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate (C₁₅H₁₅F₃IO₃S, MW: 486.24 g/mol) incorporates a lipophilic trifluoromethylsulfanyl group, likely improving membrane permeability for CNS-targeting drugs .
  • Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (C₁₃H₂₁IO₃, MW: 352.21 g/mol) adds a butyl chain, increasing hydrophobicity and XLogP3 (3.2), which may enhance blood-brain barrier penetration .

Physicochemical Properties and Stability

  • Azidomethyl Derivatives : Sensitive to heat, light, and shock due to the azide group, requiring storage at low temperatures .
  • Iodomethyl Derivatives : Light-sensitive (amber vial storage recommended); higher molecular weights (296–486 g/mol) compared to azidomethyl analogs (239 g/mol) .
  • Amino/Hydroxymethyl Analogs: Improved solubility (e.g., hydrochloride salt: 198.22 g/mol ; hydroxymethyl acetate: 186.21 g/mol ).

Biological Activity

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of an azidomethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₃N₃O₃
  • Molecular Weight: 211 g/mol
  • CAS Number: 2228156-42-9
  • LogP: 0.61
  • Polar Surface Area: 65 Ų
  • Rotatable Bonds: 5

The compound features a bicyclic core that contributes to its rigidity and spatial orientation, influencing its interactions with biological targets.

This compound exhibits biological activity primarily through its azide functionality, which can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation strategies, allowing for the labeling of biomolecules and the development of targeted therapies.

Research Findings

Recent studies have explored the compound's interactions with various biological systems:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, presenting potential applications in treating metabolic disorders.
  • Cellular Interactions : Studies have shown that the compound can influence cellular signaling pathways, which may lead to applications in cancer therapy by modulating tumor growth signals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers found that the compound effectively inhibited the activity of certain kinases involved in cancer cell proliferation. This inhibition was characterized by IC50 values indicating effective concentrations for therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylateStructureModerate enzyme inhibitionSimilar bicyclic structure
N-(tert-butoxycarbonyl)-1-benzoyl-5-syn-(tert-butyl-dimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexaneStructureLimited antimicrobial activityDifferent functional groups

This table highlights how this compound stands out due to its unique azide functionality and potential for diverse biological applications.

Q & A

Q. What safety protocols are critical when handling the azidomethyl group?

  • Azides are shock-sensitive and toxic. Use blast shields, conduct reactions in fume hoods, and avoid metal spatulas. Dispose of waste via slow addition to aqueous FeCl₂ to quench reactive intermediates .

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